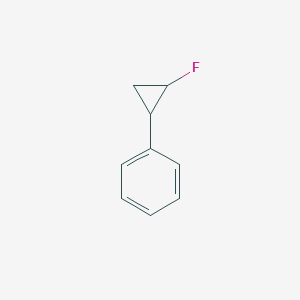

(2-Fluorocyclopropyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

62360-07-0 |

|---|---|

Molecular Formula |

C9H9F |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

(2-fluorocyclopropyl)benzene |

InChI |

InChI=1S/C9H9F/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |

InChI Key |

JOEQACXXKPWIAT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1F)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Fluorocyclopropyl Benzene Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acid-catalyzed, radical, and transition-metal-mediated pathways. rsc.org The substituents on the ring, namely the phenyl and fluoro groups, play a crucial role in determining the mechanism and outcome of these reactions.

Mechanistic Studies of Ring Cleavage Processes

The cleavage of the cyclopropane ring in (2-Fluorocyclopropyl)benzene derivatives can proceed through several distinct mechanistic pathways.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be protonated or coordinate to the acid. acs.org For this compound, cleavage is expected to occur in a manner that generates the most stable carbocationic intermediate. stackexchange.com The phenyl group strongly stabilizes a positive charge on the adjacent carbon (the benzylic position). Therefore, protonation and subsequent cleavage of the bond between the phenyl-substituted carbon (C1) and the fluorine-substituted carbon (C2) would generate a stable secondary benzylic carbocation. This process resembles a hybrid of SN1 and SN2 mechanisms, where the bond breaking is concerted with the nucleophilic attack, but has significant SN1 character. nih.govlibretexts.org

Radical Ring-Opening: The cyclopropane ring can also be opened via radical intermediates. This can be initiated by radical species that add to the ring or by processes that generate a radical on one of the substituent atoms. The substitution of hydrogen with fluorine can lead to a weakening of the C–C bond opposite to the fluorine atom, making it more prone to homolytic cleavage. d-nb.info In the case of this compound, the distal bond (between C2 and C3) is weakened by the fluorine substituent, while the phenyl group can stabilize a radical at the C1 position. The ultimate cleavage site would depend on the specific reaction conditions and the method of radical generation.

Transition-Metal-Catalyzed Reactions: Metals like Palladium (Pd), Rhodium (Rh), and Nickel (Ni) can catalyze the ring-opening of cyclopropanes. nih.govresearchgate.net These reactions often involve the oxidative addition of a C-C bond to the metal center. For donor-acceptor cyclopropanes, these reactions can be highly regioselective. acs.org The phenyl group acts as a donor and the fluorine as a weak acceptor (via induction), influencing the site of metal insertion and subsequent transformations.

Regioselectivity and Stereochemical Outcomes of Ring-Opening Reactions

Regioselectivity in the ring-opening of this compound is a direct consequence of the competing electronic effects of the phenyl and fluoro substituents.

Under acidic conditions , the reaction is overwhelmingly directed by the stability of the resulting carbocation. Cleavage of the vicinal C1-C2 or C1-C3 bond is strongly favored to produce a benzylic carbocation. The nucleophile then attacks this carbocationic center. This regioselectivity is a well-established principle in the opening of phenyl-substituted cyclopropanes and epoxides. libretexts.org

Under radical or certain metal-catalyzed conditions , the regioselectivity can be altered. Fluorine substitution is known to lengthen and weaken the distal C-C bond (the bond opposite the CF2 group in gem-difluorocyclopropanes). rsc.org This effect makes the distal C2-C3 bond a potential site for cleavage. This leads to a competition between vicinal bond cleavage (favored by the phenyl group) and distal bond cleavage (promoted by the fluoro group).

The stereochemistry of the starting material also influences the product. Many ring-opening reactions, particularly those with SN2 character, proceed with an inversion of configuration at the site of nucleophilic attack. nih.gov Stereospecific outcomes have been observed in the ring-opening of enantioenriched cyclopropanes. acs.org

| Reaction Condition | Favored Cleavage Site | Key Intermediate | Governing Factor |

|---|---|---|---|

| Acid-Catalyzed (e.g., H⁺/H₂O) | C1-C2 or C1-C3 (Vicinal) | Secondary Benzylic Carbocation | Stabilization by Phenyl Group |

| Radical-Mediated | C1-C2 (Vicinal) or C2-C3 (Distal) | Benzylic Radical or Distal Bond Cleavage Radical | Competition between Phenyl Stabilization and Fluoro-induced Bond Weakening |

| Transition Metal-Catalyzed (e.g., Pd(0)) | Depends on metal and ligands | Metallacyclobutane | Electronic nature of substituents and catalyst |

Transformations Involving Substituents on the Cyclopropane Ring

While ring-opening is a major reaction pathway, transformations of the functional groups on the cyclopropane ring can also be achieved.

Selective Reactions at the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. researchgate.net Cleavage of this bond requires harsh conditions or specialized reagents. Reactions targeting the C-F bond of this compound are challenging but not impossible.

Reductive Defluorination: Certain transition metal catalysts, particularly those based on palladium, have been shown to effect the hydrodefluorination of gem-difluorocyclopropanes. rsc.org Similar methodologies could potentially be applied to achieve selective removal of the fluorine atom.

Enzymatic Cleavage: Some metalloenzymes, such as cytochrome P450, are capable of mediating C-F bond cleavage through oxidative mechanisms. nih.gov This typically involves hydroxylation of the carbon followed by the elimination of hydrogen fluoride (B91410). While highly specific, this demonstrates the possibility of cleaving the C-F bond under mild, enzyme-catalyzed conditions.

Transformations of the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution on the ring (ortho, meta, or para) is determined by the directing effect of the (2-fluorocyclopropyl) substituent. wikipedia.orglumenlearning.com

The directing effect is a combination of two factors:

The Cyclopropyl (B3062369) Group: A simple cyclopropyl group is known to be an activating, ortho, para-director. This is because the C-C bonds of the strained ring have significant p-orbital character, allowing them to donate electron density to the aromatic ring through sigma-pi conjugation, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions. organicchemistrytutor.com

The Fluoro Substituent: The fluorine atom on the cyclopropyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring system by pulling electron density away from it.

| Substituent Type | Example Groups | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Strongly Activating | -OH, -NH₂ | Strongly Increases | Ortho, Para |

| Moderately Activating | -OR, -NHCOR | Increases | Ortho, Para |

| Weakly Activating | -R (Alkyl), -C₃H₅ (Cyclopropyl) | Slightly Increases | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly Decreases | Ortho, Para |

| Moderately Deactivating | -C(O)R, -SO₃H | Decreases | Meta |

| Strongly Deactivating | -NO₂, -NR₃⁺ | Strongly Decreases | Meta |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmsu.edu The outcome of such reactions on a substituted benzene, like this compound, is governed by the electronic properties of the substituent group already present. ulethbridge.cawikipedia.orglibretexts.org The (2-fluorocyclopropyl) group exerts both inductive and resonance-like effects that influence the reaction rate and the position of the incoming electrophile.

The cyclopropyl group itself is known to be an activating, ortho, para-directing group. masterorganicchemistry.com This is due to the unique bonding in the three-membered ring, described by Walsh orbitals, which possess significant p-character. These orbitals can overlap with the π-system of the benzene ring, donating electron density through hyperconjugation. wikipedia.org This donation of electron density makes the aromatic ring more nucleophilic and preferentially stabilizes the cationic intermediate (the arenium ion or σ-complex) when the electrophile attacks at the ortho and para positions. organicchemistrytutor.comlkouniv.ac.inmasterorganicchemistry.com

The table below summarizes the predicted outcomes for standard electrophilic aromatic substitution reactions on this compound based on these electronic principles.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Products | Effect on Rate (vs. Benzene) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-(2-Fluorocyclopropyl)-2-nitrobenzene & 1-(2-Fluorocyclopropyl)-4-nitrobenzene | Slower than phenylcyclopropane, potentially similar to or slightly slower than benzene. |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 1-Bromo-2-(2-fluorocyclopropyl)benzene & 1-Bromo-4-(2-fluorocyclopropyl)benzene | Slower than phenylcyclopropane, potentially similar to or slightly slower than benzene. |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | 2-(2-Fluorocyclopropyl)benzenesulfonic acid & 4-(2-Fluorocyclopropyl)benzenesulfonic acid | Slower than phenylcyclopropane, potentially similar to or slightly slower than benzene. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | 2-Alkyl-1-(2-fluorocyclopropyl)benzene & 4-Alkyl-1-(2-fluorocyclopropyl)benzene | Slower than phenylcyclopropane, potentially similar to or slightly slower than benzene. Ring-opening of the cyclopropyl group may occur under strong Lewis acid conditions. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 1-(2-(2-Fluorocyclopropyl)phenyl)ethan-1-one & 1-(4-(2-Fluorocyclopropyl)phenyl)ethan-1-one | Slower than phenylcyclopropane, potentially similar to or slightly slower than benzene. |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Derivatization of Aromatic Side Chains

The aromatic side chain in this compound is the fluorocyclopropyl group itself. Due to significant ring strain and the influence of the fluorine substituent, this group is susceptible to specific chemical transformations, most notably ring-opening reactions. beilstein-journals.org These reactions provide a pathway to convert the compact three-membered ring into functionalized linear propane (B168953) derivatives.

The substitution of hydrogen with fluorine is known to weaken the opposing C–C bond in the cyclopropane ring, making it more susceptible to cleavage. nih.gov Ring-opening can be initiated under various conditions, including thermal, acidic, or radical pathways. beilstein-journals.orgnih.gov For instance, studies on highly fluorinated cyclopropanes have shown that they react with halogens, such as bromine (Br₂) and iodine (I₂), at elevated temperatures (150-240 °C) to yield 1,3-dihalopolyfluoropropanes through a regioselective ring-opening process. nih.gov A similar reactivity pattern can be anticipated for this compound, providing a method for its derivatization.

The table below outlines potential derivatization reactions of the fluorocyclopropyl side chain.

| Reaction Type | Reagents & Conditions | Expected Product Structure | Description |

| Halogenative Ring-Opening | X₂ (e.g., Br₂, I₂), High Temperature | 1,3-Dihalo-1-fluoro-2-phenylpropane | The strained C-C bonds of the cyclopropane ring are cleaved by the halogen, leading to a 1,3-difunctionalized propane derivative. |

| Acid-Catalyzed Ring-Opening | Strong Brønsted or Lewis Acid (e.g., TfOH, Yb(OTf)₃) | Rearranged and/or functionalized propenes or propanes | The acid protonates or coordinates to the cyclopropane ring, facilitating cleavage to form a carbocationic intermediate that can be trapped by nucleophiles or undergo elimination/rearrangement. nih.gov |

| Radical Ring-Opening | Radical Initiator (e.g., AIBN) + Radical Trap | Functionalized propane derivatives | A radical adds to the system, inducing homolytic cleavage of the cyclopropane ring to form a more stable alkyl radical, which is then trapped. beilstein-journals.org |

Isomerization and Stereomutation Processes

This compound can exist as stereoisomers due to the substitution pattern on the cyclopropane ring. Specifically, the fluorine and phenyl groups can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). libretexts.orglibretexts.org These two forms are diastereomers, which are distinct compounds with different physical properties. wikipedia.orgstudy.com The process of interconversion between these stereoisomers is known as stereomutation. acs.org

This isomerization does not happen spontaneously under normal conditions due to the rigidity of the cyclopropane ring, which prevents rotation around its C-C bonds. libretexts.org However, under specific conditions, such as high temperatures or the presence of a catalyst, the C-C bonds can be temporarily cleaved, allowing for rotation and subsequent re-formation of the ring, leading to a change in stereochemistry.

Thermal Stereomutation: When heated to high temperatures, cyclopropanes can undergo stereomutation. The generally accepted mechanism involves the homolytic cleavage of one of the ring's C-C bonds to form a short-lived diradical intermediate. nih.govnih.gov Rotation can occur around the remaining single bonds in this diradical. If the ring re-closes, it can lead to the formation of a different stereoisomer. In fluorinated cyclopropanes, the C-C bond opposite the C-F bond is typically weakened, making it a likely site for initial cleavage. nih.gov

Catalyzed Isomerization: More recently, it has been shown that transition metal catalysts can facilitate the cis-trans isomerization of substituted cyclopropanes under significantly milder conditions. nih.gov For example, Ni(I) metalloradical catalysts have been used to interconvert vinylcyclopropane (B126155) isomers. These catalyzed processes can offer greater control and may proceed without the loss of enantiomeric purity that can occur in thermal reactions. nih.gov

The following table summarizes the key aspects of these isomerization processes relevant to this compound.

| Process | Conditions | Key Intermediate | Stereochemical Outcome |

| Thermal Stereomutation | High temperatures (e.g., >200 °C) | Diradical | Interconversion of cis and trans isomers, often leading to a thermodynamic equilibrium mixture. Potential for racemization if starting material is chiral. nih.gov |

| Catalyzed Isomerization | Transition metal catalyst (e.g., Ni(I)), mild temperatures | Metallo-radical or organometallic complex | Reversible interconversion of cis and trans isomers. Can proceed with retention of enantiomeric purity. nih.gov |

| Acid-Catalyzed Isomerization | Strong Lewis or Brønsted acids | Carbocation | May lead to stereoisomerization, but often accompanied by ring-opening and rearrangement side reactions. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluorocyclopropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For (2-Fluorocyclopropyl)benzene, ¹H, ¹³C, and ¹⁹F NMR provide critical information about the arrangement of atoms and the effects of the fluorine substituent and the phenyl group.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of the this compound core is characterized by distinct signals for the aromatic and cyclopropyl (B3062369) protons.

Aromatic Region: The protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.20-7.35 ppm. scholaris.ca This complex signal arises from the overlapping resonances of the ortho, meta, and para protons.

Cyclopropyl Region: The protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atom. Based on the analogue [(1S, 2R)-1-Fluoro-2-phenylcyclopropyl]methanol, the methine proton attached to the same carbon as the phenyl group (CH-Ph) is expected to appear as a complex multiplet. For instance, in the methanol-substituted analogue, this proton appears as a doublet of doublets of doublets (ddd) at δ 2.75 ppm, with coupling constants J = 19.4, 11.0, and 7.9 Hz. scholaris.ca The methylene (B1212753) protons of the cyclopropane ring (CH₂) would likely appear as two separate multiplets, further complicated by geminal coupling and coupling to both the other cyclopropyl proton and the fluorine atom. In the reference compound, these are observed around δ 1.50-1.62 ppm and δ 1.28 ppm. scholaris.ca

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.35 | m |

| Methine (CH-Ph) | ~2.75 | m |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the fluorine atom induces characteristic splitting of the signals for the adjacent carbon atoms.

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the typical aromatic region (δ 127-136 ppm). The signal for the carbon directly attached to the cyclopropyl ring (ipso-carbon) is predicted to be around δ 136.0 ppm. scholaris.ca The other aromatic carbons would appear as distinct signals, for example at δ 128.8 (2C), 128.3 (2C), and 127.1 ppm, with the ortho-carbons potentially showing a small doublet splitting due to coupling with the fluorine (J ≈ 1.8 Hz). scholaris.ca

Cyclopropyl Carbons: The carbon atom bonded to the fluorine (C-F) is expected to show a very large C-F coupling constant. In the reference methanol (B129727) analogue, this carbon appears as a doublet at δ 83.1 ppm with a large coupling constant of J = 223.1 Hz. scholaris.ca The carbon bearing the phenyl group (C-Ph) is predicted to be a doublet around δ 27.3 ppm (J = 12.3 Hz), and the methylene carbon (CH₂) is also expected to be a doublet around δ 14.0 ppm (J = 11.1 Hz). scholaris.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|

| Aromatic (C-ipso) | ~136.0 | - |

| Aromatic (CH) | 127.0 - 129.0 | ~1.8 (ortho) |

| Cyclopropyl (C-F) | ~83.1 | ~223.1 |

| Cyclopropyl (C-Ph) | ~27.3 | ~12.3 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected. In the case of [(1S, 2R)-1-Fluoro-2-phenylcyclopropyl]methanol, this signal appears as a multiplet around δ -180.0 ppm. scholaris.ca The multiplicity arises from coupling to the vicinal protons on the cyclopropane ring. This chemical shift is characteristic for a fluorine atom attached to a cyclopropyl ring.

Multi-dimensional NMR Techniques (e.g., 2D NMR)

To unambiguously assign the complex ¹H and ¹³C signals, especially for the cyclopropyl ring, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between the different protons, helping to trace the connectivity within the cyclopropyl and phenyl moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. scholaris.ca

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound would show characteristic absorption bands for the aromatic ring and the cyclopropyl group, as well as the C-F bond.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bond stretches within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene ring are strong and appear in the 690-770 cm⁻¹ range. scholaris.ca

C-F Stretching: The C-F bond stretch is typically a strong absorption found in the region of 1000-1200 cm⁻¹. scholaris.ca

Cyclopropyl C-H Stretching: The C-H stretching of the cyclopropane ring is expected near 3000 cm⁻¹, slightly lower than the aromatic C-H stretches. scholaris.ca

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| ~3000 | Cyclopropyl C-H Stretch |

| 1450 - 1600 | Aromatic C=C Stretch |

| 1000 - 1200 | C-F Stretch |

Raman Spectroscopic Characterization

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural components. For this compound, the Raman spectrum is expected to be a composite of the characteristic vibrations of the phenyl ring and the cyclopropyl moiety, with perturbations introduced by the fluorine substituent.

Key expected Raman bands would include:

Phenyl Ring Vibrations: Strong bands corresponding to the C-C stretching modes within the benzene ring are anticipated in the 1400-1600 cm⁻¹ region. The ring "breathing" mode, a symmetric expansion and contraction of the entire ring, typically appears as a sharp, intense peak around 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Cyclopropane Ring Vibrations: The highly strained cyclopropane ring has characteristic vibrational modes. A symmetric C-C stretching (ring breathing) mode is expected near 1200 cm⁻¹, and CH₂ scissoring vibrations typically appear in the 1400-1480 cm⁻¹ range.

C-F Bond Vibration: The C-F stretching vibration is anticipated, though its intensity in Raman spectroscopy can be variable. The position of this band would be sensitive to its environment on the cyclopropyl ring.

Substituent Effects: The fluorine atom and the cyclopropyl group will break the high symmetry of benzene, leading to more complex spectra with potentially more active Raman bands compared to unsubstituted benzene. strath.ac.uk

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation patterns upon ionization, which aids in structural elucidation.

High-resolution mass spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govresearchgate.netresearchgate.net For this compound, the molecular formula is C₉H₉F.

Using the exact masses of the most abundant isotopes (¹²C: 12.000000 u, ¹H: 1.007825 u, ¹⁹F: 18.998403 u), the expected monoisotopic mass of the molecular ion [M]⁺• can be calculated with high precision. This experimentally determined value would then be compared to the theoretical exact mass to confirm the molecular formula.

Table 1: Expected High-Resolution Mass Data for this compound

| Molecular Formula | C₉H₉F |

This high level of accuracy allows differentiation from other ions with the same nominal mass but different elemental compositions.

The fragmentation of the this compound molecular ion in a mass spectrometer would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. While direct experimental data is not available, plausible fragmentation patterns can be proposed based on the known behavior of fluorinated aromatic compounds and cyclopropyl derivatives. rsc.orgresearchgate.netnist.govfluorine1.ru

Key fragmentation steps may include:

Loss of a Fluorine Atom: Cleavage of the C-F bond to lose a fluorine radical (•F), resulting in a [C₉H₉]⁺ ion.

Ring Opening of Cyclopropane: The strained cyclopropane ring can undergo cleavage, leading to various isomeric C₃H₄ or C₃H₅ fragments being lost.

Formation of Tropylium-like Ions: Rearrangement of the phenylcyclopropyl cation to form a stable tropylium (B1234903) (C₇H₇⁺) or related ions is a common pathway for alkylbenzenes.

Loss of Ethene: A retro-Diels-Alder type fragmentation of the cyclopropyl ring could lead to the loss of ethene (C₂H₄).

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 136 | [C₉H₉F]⁺• | Molecular Ion |

| 117 | [C₉H₉]⁺ | Loss of •F |

| 115 | [C₉H₇]⁺ | Loss of HF |

| 109 | [C₈H₅F]⁺ | Loss of •CH₃ after rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, loss of C₂H₂F |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths and angles. nih.govsemanticscholar.org Although no specific crystal structure for this compound has been publicly reported, its expected solid-state structure can be predicted based on data from related compounds. researchgate.netresearchgate.net

A single-crystal X-ray diffraction study would be required to definitively determine the solid-state structure of this compound. This would involve growing a suitable single crystal of the compound, which can be challenging for liquids or low-melting solids. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. Such a study would reveal detailed information about intermolecular interactions, such as π-stacking of the phenyl rings and potential weak hydrogen bonds, which govern the crystal packing.

Based on extensive crystallographic and spectroscopic data for benzene, fluorobenzene, and cyclopropane derivatives, the expected bond distances and angles for this compound can be estimated with a high degree of confidence. researchgate.netsmu.eduresearchgate.netwikipedia.orglibretexts.orglibretexts.orguwosh.edunist.govlibretexts.org

Phenyl Moiety: The phenyl ring is expected to be nearly planar, with C-C bond lengths around 1.39 Å, intermediate between a typical single and double bond. The bond angles within the ring should be close to 120°. libretexts.org The C-C bond connected to the cyclopropyl group might be slightly shorter or longer than the others due to the substituent effect.

Cyclopropane Moiety: The cyclopropane ring is inherently strained, with internal C-C-C bond angles constrained to approximately 60°. wikipedia.orglibretexts.orglibretexts.org The C-C bond lengths within the cyclopropane ring are typically around 1.51 Å. wikipedia.org The C-F bond length is expected to be approximately 1.35-1.38 Å. uwosh.edunist.gov

Table 3: Expected Bond Distances and Angles for this compound

| Structural Parameter | Moiety | Expected Value |

|---|---|---|

| C-C Bond Length | Phenyl Ring | ~ 1.39 Å |

| C-H Bond Length | Phenyl Ring | ~ 1.08 Å |

| C-C-C Bond Angle | Phenyl Ring | ~ 120° |

| C-C Bond Length | Cyclopropane Ring | ~ 1.51 Å |

| C-F Bond Length | Cyclopropane Ring | ~ 1.36 Å |

Analysis of Molecular Conformation and Intermolecular Interactions

The precise three-dimensional arrangement of atoms in this compound and the non-covalent forces that govern its interactions with neighboring molecules are critical to understanding its physical and chemical properties. While direct crystallographic data for this compound is not extensively available in the public domain, a comprehensive understanding can be constructed through computational modeling, spectroscopic analysis, and comparison with structurally related compounds.

Molecular Conformation

The conformational landscape of this compound is primarily defined by the rotational orientation of the cyclopropyl group relative to the benzene ring. Two principal conformations are typically considered for arylcyclopropanes: the "bisected" and "perpendicular" forms. In the bisected conformation , the plane of the phenyl ring eclipses one of the C-C bonds of the cyclopropane ring. In the perpendicular conformation , the phenyl ring plane is aligned with one of the C-H bonds of the cyclopropyl carbon attached to the ring.

Theoretical and computational studies on related arylcyclopropanes suggest that the bisected conformation is generally of lower energy. This preference is attributed to favorable electronic interactions between the Walsh orbitals of the cyclopropane ring and the π-system of the benzene ring. The introduction of a fluorine atom on the cyclopropyl ring is expected to significantly influence this conformational preference due to stereoelectronic effects. The highly electronegative fluorine atom can alter the electronic distribution within the cyclopropane ring, potentially modifying the stability of the bisected versus perpendicular conformers.

Computational studies on analogous fluorinated cyclopropylamines have demonstrated that fluorine substituents dramatically influence the electronic structure and conformational preferences of the molecule. These effects are attributed to hyperconjugative interactions, which can lead to distinct charge distributions and hybridization states. For this compound, it is plausible that similar hyperconjugative interactions between the C-F bond and the cyclopropyl ring orbitals, as well as the benzene π-system, play a crucial role in dictating the most stable conformation.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide experimental evidence for the preferred conformation in solution. For instance, studies on p-deuteriophenylcyclopropane have shown temperature-dependent chemical shifts for the ortho protons, suggesting a defined, low-energy conformation where these protons experience significant shielding from the cyclopropane ring's magnetic anisotropy. Similar NMR studies on this compound would be invaluable in elucidating its conformational preferences.

Table 1: Predicted Conformational Data for this compound (Illustrative) Note: The following data is illustrative and based on theoretical considerations of related compounds. Actual values would require specific computational or experimental determination.

| Parameter | Bisected Conformer | Perpendicular Conformer |

| Dihedral Angle (C-C-Caryl-Caryl) | ~0° | ~90° |

| Relative Energy | Lower | Higher |

| Key Interactions | Walsh orbital - π system overlap | Steric hindrance may be a factor |

Intermolecular Interactions

The intermolecular forces in solid or liquid this compound are expected to be a combination of van der Waals forces and potentially weak hydrogen bonds. The benzene ring provides a significant nonpolar surface area, leading to dispersive interactions being a major contributor to the cohesive forces.

Theoretical studies on the interactions between halogenated compounds and benzene have shown that electrostatic and dispersion forces are dominant. The interaction of a halogen atom with the π-face of a benzene ring is a well-documented phenomenon. In the case of this compound, this could manifest as an interaction between the fluorine atom of one molecule and the electron-rich π-system of the benzene ring of another.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Predicted Strength |

| van der Waals (Dispersion) | Arises from temporary fluctuations in electron density. Dominant due to the aromatic ring. | Moderate |

| Dipole-Dipole | Due to the permanent dipole introduced by the C-F bond. | Weak |

| C-H···π | Interaction between a C-H bond and the π-electron cloud of the benzene ring. | Weak |

| C-H···F Hydrogen Bonding | Weak electrostatic interaction between a hydrogen atom and the electronegative fluorine atom. | Weak |

Computational Chemistry and Theoretical Investigations of 2 Fluorocyclopropyl Benzene

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Studies

No specific DFT studies on (2-Fluorocyclopropyl)benzene have been found in the surveyed literature.

Ab Initio Computational Approaches

No specific ab initio computational studies on this compound have been identified.

Conformational Landscape Analysis

Potential Energy Surface (PES) Mapping

There are no published studies on the potential energy surface mapping of this compound.

Tautomeric Equilibria and Relative Stabilities

Research on the tautomeric equilibria and relative stabilities of this compound is not available.

Theoretical Investigations of Stereochemical Control

No theoretical investigations focusing on the stereochemical control in reactions involving this compound have been found.

Transition State Modeling for Stereoselective Reaction Pathways

Transition state modeling is a cornerstone of computational organic chemistry for elucidating reaction mechanisms and predicting stereochemical outcomes. For reactions involving this compound, such as cyclopropanation or ring-opening reactions, DFT calculations can map out the potential energy surface and identify the transition states leading to different stereoisomers.

In a general sense, the stereoselectivity in reactions such as the cyclopropanation of styrene (B11656) derivatives can be rationalized by examining the steric and electronic interactions in the transition state. acs.org For this compound, the fluorine substituent introduces significant electronic asymmetry. Theoretical models of reactions would involve locating the transition state structures for the formation of cis and trans products. The relative energies of these transition states, which are influenced by factors like steric hindrance, electrostatic interactions, and orbital overlap, determine the diastereomeric ratio of the products. acs.org

For instance, in a hypothetical catalytic enantioselective reaction, transition state models would be constructed for the four possible pathways leading to the (R,R), (S,S), (R,S), and (S,R) products. By calculating the activation energy for each pathway, the model can predict which stereoisomer will be preferentially formed. These models often reveal subtle non-covalent interactions, such as hydrogen bonds or π-π stacking, that play a decisive role in stereochemical control. researchgate.net

A common computational approach involves the following steps:

Conformational Search: Identifying the lowest energy conformations of the reactants and catalyst (if any).

Transition State Location: Using algorithms to find the saddle points on the potential energy surface corresponding to the transition states for each possible stereochemical pathway.

Frequency Calculation: Confirming that the located structures are true transition states (having exactly one imaginary frequency) and calculating the zero-point vibrational energies (ZPVE) to correct the electronic energies.

Energy Comparison: Comparing the Gibbs free energies of activation for the different pathways to predict the major product.

The following table illustrates a hypothetical comparison of activation energies for a reaction involving this compound, leading to two different diastereomers.

| Transition State | Electronic Energy (Hartree) | ZPVE Correction (Hartree) | Gibbs Free Energy of Activation (kcal/mol) | Predicted Major Product |

| TS-trans | -482.12345 | 0.15876 | 22.5 | Yes |

| TS-cis | -482.12189 | 0.15881 | 23.5 | No |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Diastereomeric and Enantiomeric Preferences

Computational models are instrumental in predicting diastereomeric and enantiomeric preferences in reactions involving chiral molecules like this compound. The presence of the fluorine atom and the phenyl group on the cyclopropane (B1198618) ring creates distinct stereochemical environments that can be exploited in asymmetric synthesis.

DFT calculations have been successfully employed to predict the diastereoselectivity in the synthesis of complex molecules containing a fluorocyclopropyl moiety. nih.gov For example, in the hydrolysis of a diester on a 2-fluorocyclopropane-1,1-dicarboxylate system, DFT calculations predicted that the ester group trans to the fluorine atom would be more readily hydrolyzed. This prediction was based on the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), which indicated a higher susceptibility of the trans carbonyl group to nucleophilic attack. nih.gov This principle can be extended to predict the facial selectivity of reactions involving the cyclopropane ring of this compound.

The prediction of enantiomeric preferences often involves modeling the interaction of the substrate with a chiral catalyst or reagent. Computational studies on enantioselective organocatalytic cyclopropanation reactions have shown that the selectivity arises from a combination of steric repulsion and stabilizing non-covalent interactions (like hydrogen bonds) between the substrate, catalyst, and the incoming reagent in the transition state. unl.pt For this compound, a chiral catalyst would be modeled to differentiate between the two enantiotopic faces of the molecule, leading to the preferential formation of one enantiomer.

The following table summarizes the key factors influencing stereochemical preference as predicted by computational models.

| Stereochemical Preference | Influencing Factors | Computational Method |

| Diastereoselectivity | Steric hindrance, electrostatic interactions, orbital overlap, hyperconjugation effects. | DFT, Ab initio |

| Enantioselectivity | Chiral catalyst-substrate interactions, non-covalent interactions (e.g., H-bonding), steric matching/mismatching. | DFT, Molecular Mechanics (MM) |

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound are unique due to the combination of the strained cyclopropane ring, the aromatic phenyl group, and the highly electronegative fluorine atom. Theoretical analyses provide a detailed picture of the electron distribution and intramolecular forces that govern its properties and reactivity.

Molecular Orbital Theory and Charge Distribution within the Molecule

The molecular orbitals (MOs) of this compound arise from the combination of the Walsh orbitals of the cyclopropane ring, the π-system of the benzene (B151609) ring, and the atomic orbitals of the fluorine atom. The cyclopropane ring possesses σ-bonds with significant p-character, often referred to as "banana bonds," which allows for conjugation with the adjacent phenyl ring. bluffton.edu This interaction is evident in the mixing of the cyclopropyl (B3062369) orbitals with the π-orbitals of the benzene ring.

The introduction of a fluorine atom significantly perturbs the electronic structure. Due to its high electronegativity, fluorine withdraws electron density through the σ-bond (inductive effect), which can influence the charge distribution across the entire molecule. DFT calculations can provide a quantitative measure of this charge distribution through methods like Natural Bond Orbital (NBO) analysis or by mapping the electrostatic potential.

A calculated electrostatic potential map would likely show a region of negative potential around the fluorine atom and a corresponding polarization of the C-F bond. The phenyl group would exhibit the characteristic π-electron cloud, but its polarization might be influenced by the electron-withdrawing nature of the fluorocyclopropyl substituent.

The following table provides hypothetical calculated partial charges on key atoms in this compound, derived from a computational analysis.

| Atom | Partial Charge (e) |

| C (attached to F) | +0.35 |

| F | -0.40 |

| C (ipso- to cyclopropyl) | +0.05 |

| C (ortho) | -0.02 |

| C (meta) | +0.01 |

| C (para) | -0.01 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Intramolecular Interactions (e.g., Hyperconjugation, Dipole-Dipole)

Several intramolecular interactions contribute to the stability and conformational preferences of this compound.

Hyperconjugation: Hyperconjugation involves the delocalization of σ-electrons into adjacent empty or partially filled p-orbitals or π-orbitals. wikipedia.org In this compound, two main types of hyperconjugation are expected:

σ(C-C) → π (phenyl):* The "bent" σ-bonds of the cyclopropane ring can donate electron density into the antibonding π*-orbitals of the benzene ring. This interaction is responsible for the electronic communication between the two rings and contributes to the stability of the molecule.

σ(C-H) → σ(C-F):* This interaction, also known as negative hyperconjugation, involves the donation of electron density from adjacent C-H σ-bonds into the antibonding σ*-orbital of the C-F bond. This can lead to a slight lengthening of the C-H bond and a shortening of the C-F bond. nih.gov

Computational studies on fluorinated cyclopropanes have highlighted the importance of such electron delocalization interactions in determining the relative stability of different isomers. nih.govbeilstein-journals.org

Dipole-Dipole Interactions: The C-F bond in this compound is highly polar, creating a significant local dipole moment. The interaction of this dipole with the quadrupole moment of the benzene ring and other bond dipoles within the molecule will influence its conformational preferences. The orientation of the fluorocyclopropyl group relative to the phenyl ring will be governed in part by the need to minimize repulsive dipole-dipole interactions and maximize attractive ones. Computational conformational analysis can predict the most stable rotamers by evaluating the energies of different spatial arrangements of the substituent. Studies on fluorinated cyclopropanes have shown that dipolar repulsion is a critical factor in determining isomeric stability. beilstein-journals.org

Synthetic Applications of 2 Fluorocyclopropyl Benzene As a Molecular Building Block

Strategic Incorporation into Complex Molecular Architectures

The compact and rigid nature of the cyclopropane (B1198618) ring, combined with the electronic influence of the fluorine atom, makes (2-fluorocyclopropyl)benzene an attractive component for the design of novel bioactive compounds and functional materials.

The synthesis of this compound and its derivatives can be achieved through several methodologies, enabling its incorporation into larger, more complex structures. One potential approach involves the cyclopropanation of styrene (B11656) derivatives. While specific methods for the direct monofluorocyclopropanation of styrene to yield this compound are not extensively detailed in readily available literature, analogous reactions provide a proof of principle. For instance, the Simmons-Smith cyclopropanation of fluoroallylic alcohols has been demonstrated as an effective method for creating fluorocyclopropanes scholaris.ca. Another strategy involves the reaction of aryl fluorodiazirines with alkenes, which has been successfully employed for the synthesis of 3-fluoro-3-aryl-cyclopropanes rsc.org. These methods suggest that this compound can be synthesized and subsequently used as a foundational element for the construction of more elaborate fluorinated molecules.

The fluorocyclopropyl moiety is considered a valuable bioisostere for other common chemical groups, such as the isobutyl group, which can be useful in tuning the biological properties of drug molecules acs.org. The strategic placement of a this compound unit within a molecule can therefore be a key step in the development of new pharmaceutical candidates.

The three-membered ring of a cyclopropane is inherently rigid, and the substituents on the ring are held in well-defined spatial orientations. This conformational restriction is a valuable tool in drug design, as it can help to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target. The introduction of a fluorine atom further influences the conformational preferences of the cyclopropane ring and its substituents through steric and electronic effects acs.org.

The conformational analysis of substituted benzenes and cyclopropanes is a well-established field, and these principles can be applied to this compound lumenlearning.comchemistrysteps.comucalgary.cayoutube.com. The preferred orientation of the phenyl group relative to the fluorocyclopropyl ring will be governed by the minimization of steric hindrance. This conformational rigidity can be exploited in the design of molecules that need to adopt a specific three-dimensional shape to interact with a biological receptor. For example, the incorporation of a fluorocyclopropane-containing proline analogue into a tripeptide has been shown to influence the peptide's conformation acs.org.

Methodologies for Further Chemical Derivatization

Once incorporated into a molecule, the this compound unit can be further modified to introduce additional functionality.

While the direct conversion of this compound to other fluorinated cyclopropyl (B3062369) derivatives is not extensively documented, general reactions of cyclopropanes can be considered. For instance, reactions that proceed with retention of the cyclopropane ring are of particular interest. Electrophilic and nucleophilic additions to the aromatic ring can be performed, leaving the fluorocyclopropyl moiety intact. Furthermore, methods for the synthesis of 2-fluorocyclopropanecarboxylic acid and its derivatives have been developed, which could potentially be adapted to derivatives of this compound google.comgoogle.com.

A significant advancement in the utilization of fluorocyclopropyl motifs is the development of cross-coupling reactions. Recently, a bench-stable (1-fluorocyclopropyl)tin reagent has been prepared and successfully used in Stille cross-coupling reactions with a wide range of aryl and alkenyl (pseudo)halides researchgate.net. This methodology provides a direct route to introduce the 1-fluorocyclopropyl group onto various scaffolds. While this specific reagent is a 1-fluorocyclopropyl derivative, the principle of using an organometallic fluorocyclopropyl species in cross-coupling reactions is a major breakthrough.

This suggests that this compound, if appropriately functionalized (e.g., as a boronic acid, trifluoroborate, or organotin reagent), could participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings nih.govorganic-chemistry.org. The ability to form new carbon-carbon bonds from the this compound unit opens up a vast array of possibilities for creating complex molecules.

Below is a table summarizing representative cross-coupling reactions of cyclopropyl and fluorocyclopropyl groups, illustrating the potential for derivatization.

| Coupling Partners | Catalyst/Reagents | Product Type | Reference |

| Aryl Triflate + trans-Cyclopropylboronic Acid | Pd(OAc)₂, P(o-tol)₃, KF·2H₂O, NaBr | trans-Cyclopropylarene | organic-chemistry.org |

| Aryl Chloride + Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂, XPhos, K₂CO₃ | Aryl Cyclopropane | nih.gov |

| Aryl Halide + (1-Fluorocyclopropyl)tri-n-butylstannane | Pd₂(dba)₃, SPhos, CsF | 1-Aryl-1-fluorocyclopropane | researchgate.net |

This table presents examples of cross-coupling reactions with cyclopropyl and 1-fluorocyclopropyl reagents, which serve as a model for the potential reactivity of this compound derivatives in similar transformations.

Enabling New Synthetic Pathways with this compound Fragments

The unique reactivity and structural features of this compound and its derivatives have the potential to enable new synthetic pathways. The strain of the cyclopropane ring can be harnessed in ring-opening reactions, although this would lead to the loss of the cyclic motif. More strategically, the fluorocyclopropyl group can be used as a stable, conformationally defined building block that directs the assembly of complex molecules.

The development of methods for the direct C-H functionalization of the benzene (B151609) ring in this compound would provide a powerful tool for its elaboration. Furthermore, the synthesis of chiral, enantiopure this compound derivatives would be of great value for the preparation of non-racemic bioactive molecules. The enantioselective synthesis of fluorocyclopropanes has been reported, indicating that access to such chiral building blocks is feasible scholaris.ca.

Advanced Research Perspectives and Future Directions in 2 Fluorocyclopropyl Benzene Chemistry

Innovations in Synthetic Methodologies for Enantiopure (2-Fluorocyclopropyl)benzene

The development of synthetic methods to access enantiopure this compound and its derivatives is a significant area of ongoing research. The biological activity of these compounds is often dependent on their stereochemistry, making enantioselective synthesis crucial. Innovations in this field are centered around asymmetric catalysis, including metal-catalyzed, organocatalyzed, and biocatalytic approaches.

One prominent strategy involves the asymmetric cyclopropanation of styrene (B11656) derivatives. Chiral rhodium catalysts have been effectively used in the stereoselective cyclopropanation of various olefins, including those that could lead to precursors of this compound. These reactions often exhibit excellent enantioselectivity and diastereoselectivity. Another powerful approach is the use of zinc carbenoids in conjunction with chiral ligands. For instance, the Simmons-Smith fluorocyclopropanation of allylic alcohols has been achieved with high enantioselectivity using a chiral dioxaborolane ligand, a method that could be adapted for styrenyl systems.

Biocatalysis is emerging as a potent and environmentally friendly alternative for the synthesis of enantiopure fluorinated cyclopropanes. Engineered myoglobin-based catalysts have demonstrated the ability to catalyze the cyclopropanation of a wide range of alkenes with high diastereo- and enantiocontrol. This biocatalytic approach could potentially be applied to the synthesis of this compound, offering a sustainable route to this chiral molecule.

The Michael Initiated Ring Closure (MIRC) reaction represents another versatile method for constructing the fluorocyclopropane (B157604) ring. The use of chiral phase-transfer catalysts in the reaction of α-fluoro-α-halo carbonyl compounds with Michael acceptors can afford highly enantioenriched cyclopropane (B1198618) derivatives.

Table 1: Selected Innovative Methodologies for Enantiopure Fluorocyclopropane Synthesis

| Methodology | Catalyst/Reagent | Key Features | Potential Applicability to this compound |

|---|---|---|---|

| Asymmetric Metal Catalysis | Chiral Rhodium Complexes | High enantioselectivity and diastereoselectivity in cyclopropanation. | Applicable to the cyclopropanation of styrene with a fluorinated carbene source. |

| Chiral Zinc Carbenoids | Chiral Dioxaborolane Ligand | Excellent enantioselectivity in Simmons-Smith type reactions. | Adaptable for the fluorocyclopropanation of styrenyl precursors. |

| Biocatalysis | Engineered Myoglobin (B1173299) | High stereoselectivity under mild, environmentally benign conditions. | Potential for direct enzymatic cyclopropanation of styrene derivatives. |

| Michael Initiated Ring Closure (MIRC) | Chiral Phase-Transfer Catalysts | Access to highly functionalized and enantioenriched cyclopropanes. | Applicable for the synthesis of functionalized precursors to this compound. |

Application of Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods for this compound. Advanced characterization techniques are playing an increasingly important role in elucidating the intricate details of these transformations.

In-situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of cyclopropanation reactions. These methods allow for the direct observation of reactants, intermediates, and products as the reaction proceeds, providing valuable kinetic and mechanistic data. For example, in-situ NMR has been used to study hypervalent iodine(III) mediated cyclopropanations, offering insights that can be applied to the synthesis of fluorinated analogues.

Advanced mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for the characterization of fluorinated organic compounds. acs.org These methods enable the precise determination of elemental composition and the elucidation of fragmentation patterns, which are crucial for identifying unknown intermediates and byproducts in complex reaction mixtures. acs.org Ion mobility-mass spectrometry (IM-MS) further enhances analytical capabilities by providing information about the three-dimensional structure of ions, which can help in distinguishing between stereoisomers. acs.org

The stereochemical assignment of the products is a critical aspect of asymmetric synthesis. While NMR spectroscopy is a primary tool for this purpose, techniques like electronic circular dichroism (ECD) can provide unambiguous determination of the absolute configuration of chiral molecules, which is particularly valuable for compounds like enantiopure this compound.

Computational Design and Prediction of Novel Fluoroarylcyclopropane Derivatives

Computational chemistry has become a powerful partner to experimental work, enabling the design and prediction of the properties of novel fluoroarylcyclopropane derivatives before their synthesis. Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, conformation, and reactivity of these molecules.

DFT studies have been employed to understand the "trans-fluorine effect" in cyclopropanes, where the fluorine substituent can influence the reactivity of other groups on the cyclopropane ring. nih.gov For instance, calculations have predicted that an ester group positioned trans to a fluorine atom is more susceptible to hydrolysis, a finding that has been exploited in the diastereoselective synthesis of fluorocyclopropyl-containing drug analogues. nih.gov

Molecular modeling and conformational analysis are crucial for understanding how fluoroarylcyclopropanes interact with biological targets. DFT calculations can predict the lowest energy conformers of these molecules, revealing the influence of fluorine on their three-dimensional shape. researchgate.net For example, in aryl α,β,β-trifluorocyclopropanes, the C-F bond is predicted to orient perpendicularly to the aryl ring, which can have significant implications for its biological activity and material properties. acs.org

Furthermore, computational methods are being used to design novel derivatives with specific desired properties. By performing in silico modifications to the this compound scaffold and calculating properties such as binding affinity to a target protein or electronic properties relevant to materials science, researchers can prioritize synthetic targets with the highest probability of success. nih.gov

Table 2: Applications of Computational Chemistry in Fluoroarylcyclopropane Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways and transition state structures. |

| Reactivity Prediction | Understanding the influence of fluorine on reactivity (e.g., trans-fluorine effect). nih.gov | |

| Conformational Analysis | Determination of the preferred three-dimensional structures of fluoroarylcyclopropanes. researchgate.net | |

| Molecular Dynamics (MD) Simulations | Biomolecular Interactions | Simulating the binding of fluoroarylcyclopropane derivatives to biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Predicting the biological activity of novel derivatives based on their structural features. |

Interdisciplinary Research Integrating this compound Moieties in Advanced Material or Catalysis Design

The unique properties of the fluoroarylcyclopropane motif are not only relevant to medicinal chemistry but also hold promise for the development of advanced materials and novel catalysts. Interdisciplinary research is beginning to explore these exciting possibilities.

In materials science, the introduction of fluorinated groups can significantly alter the physical and electronic properties of organic molecules. For example, selectively fluorinated cyclopropanes are being investigated for their potential use in liquid crystals. acs.org The strong dipole moment of the C-F bond can influence the dielectric anisotropy of the material, a key property for display applications. acs.org The rigid cyclopropane ring, combined with the electronic effects of the fluorine and aryl groups in this compound, could be exploited in the design of novel organic electronic materials.

In the field of catalysis, molecules containing the this compound moiety could serve as chiral ligands for asymmetric metal catalysis. The stereodefined cyclopropane ring can provide a rigid scaffold to create a well-defined chiral environment around a metal center. The electronic properties of the fluoroaryl group could also be tuned to modulate the reactivity and selectivity of the catalyst. While this application is still largely exploratory, the principles of ligand design suggest that chiral fluoroarylcyclopropanes are promising candidates for future catalytic systems.

The integration of these fluorinated building blocks into polymers is another area with potential for future research. The incorporation of this compound units into a polymer backbone could lead to materials with unique thermal, mechanical, and optical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-fluorocyclopropyl)benzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclopropanation of styrene derivatives using fluorinated carbene precursors. For example, a Simmons-Smith reaction with a fluorinated reagent (e.g., CF₂I₂) can yield the cyclopropyl ring. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Purity can be validated using GC-MS (>98%) and ¹⁹F NMR to confirm fluorination .

- Key Data : In studies, yields range from 45–70%, with impurities often attributed to diastereomeric byproducts.

Q. How can the electronic effects of the 2-fluorocyclopropyl group on benzene be experimentally characterized?

- Methodology : Use spectroscopic techniques:

- ¹H NMR : Compare chemical shifts of adjacent protons to assess electron-withdrawing effects.

- IR Spectroscopy : Analyze C-F stretching frequencies (~1100–1250 cm⁻¹) to quantify bond polarization.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density distribution .

- Example : The fluorine atom induces a deshielding effect on neighboring protons, shifting δH by ~0.3–0.5 ppm .

Q. What databases are recommended for retrieving physicochemical data on this compound?

- Methodology : Use SciFinder or Reaxys to access peer-reviewed datasets. Search terms: "2-fluorocyclopropylbenzene" + "boiling point," "logP," or "crystal structure." Cross-validate data with PubChem entries (e.g., CID 1393563-14-8) .

- Key Data : Boiling point: ~210–215°C (estimated); logP: 2.8 (predicted via XLogP3).

Advanced Research Questions

Q. How does the stereochemistry of the 2-fluorocyclopropyl group influence biological activity in derivatives?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s salen-Co for cyclopropanation) and evaluate bioactivity. For example, 1-[(1R,S)-2-fluorocyclopropyl]ciprofloxacin hybrids showed a 4-fold difference in MIC against E. coli between stereoisomers .

- Experimental Design : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers and correlate configurations with antimicrobial assays .

Q. How can conflicting data on the reactivity of this compound in electrophilic substitution be resolved?

- Methodology :

- Controlled Experiments : Compare nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) under standardized conditions.

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction rates.

- Theoretical Modeling : Calculate activation energies for meta vs. para substitution pathways via DFT .

- Findings : Fluorine’s electron-withdrawing effect favors meta substitution, but steric hindrance from the cyclopropyl group may alter regioselectivity .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodology :

- pH Stability Assays : Monitor degradation via HPLC at pH 2–12.

- Protective Groups : Introduce tert-butyl or acetyl groups to stabilize the cyclopropyl ring during synthetic steps.

- Storage : Store in amber vials under argon at –20°C to prevent ring-opening reactions .

Q. How can computational methods predict the metabolic pathways of this compound derivatives?

- Methodology : Use SwissADME or METEOR software to simulate Phase I/II metabolism. Input SMILES strings (e.g., C1C(C2=CC=CC=C2)(CF)F1) and validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

- Example : Predominant pathways include hydroxylation at the cyclopropyl ring and glucuronidation of the benzene moiety .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.